Product packaging for SC-Ntr(Cat. No.:CAS No. 155833-00-4)

SC-Ntr

Cat. No.: B132176
CAS No.: 155833-00-4
M. Wt: 496.4 g/mol
InChI Key: DYOLWEDFCLZPHW-RMBYUSIPSA-L
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Description

Contextualization of SC-Ntr as a Subsidiary Azo Dye

This compound is recognized in chemical sciences as a subsidiary azo dye associated with Allura Red AC (FD&C Red No. 40). nih.govresearchgate.nettandfonline.com Subsidiary dyes are impurities or byproducts that are structurally related to the main coloring agent and arise during the manufacturing process. In the case of Allura Red AC, a widely used food colorant, this compound is a notable subsidiary component that has been isolated and characterized. nih.govresearchgate.nettandfonline.com

The chemical structure of this compound has been identified as the disodium (B8443419) salt of 6-hydroxy-5-(2-methoxy-5-methyl-3-sulphophenylazo)-2-naphthalenesulphonic acid. nih.govresearchgate.nettandfonline.com This compound is formed through an azo-coupling reaction between the meta-isomer of cresidine-p-sulphonic acid (CSA) and Schaeffer's salt (SS). nih.govresearchgate.nettandfonline.com The presence and characterization of such subsidiary dyes are critical for the quality control and regulatory assessment of commercial color additives.

AttributeDescription
Compound Name This compound
Chemical Class Azo Dye
Nature Subsidiary Dye of Allura Red AC (FD&C Red No. 40)
Chemical Structure Disodium salt of 6-hydroxy-5-(2-methoxy-5-methyl-3-sulphophenylazo)-2-naphthalenesulphonic acid
Formation Azo-coupling product of the meta-isomer of cresidine-p-sulphonic acid (CSA) and Schaeffer's salt (SS)

Historical Evolution of this compound Identification and Characterization

The identification and structural elucidation of this compound have evolved over time, driven by advancements in analytical techniques. Initial observations were based on chromatographic methods, which were later supplemented by more sophisticated spectroscopic analyses to determine its precise chemical structure.

The designation "this compound" was first assigned in a 1971 publication by Marmion, based on early chromatographic evidence. nih.govresearchgate.nettandfonline.com The paper chromatographic properties of an isolated subsidiary dye from Allura Red AC were consistent with what was labeled as this compound. nih.govresearchgate.nettandfonline.com These early studies were crucial in distinguishing this compound from the parent dye and other impurities, paving the way for its isolation and further investigation. Preparative high-performance liquid chromatography (HPLC) was later employed to isolate the dye for more detailed characterization. nih.govresearchgate.net

Timeline of this compound Characterization
1971 The dye is first designated as this compound by Marmion based on paper and column chromatography data. researchgate.net
Subsequent Hypotheses Researchers propose that this compound is an isomer of Allura Red AC based on HPLC and initial spectroscopic findings. researchgate.net
Definitive Characterization Spectroscopic analysis confirms the structure as the disodium salt of 6-hydroxy-5-(2-methoxy-5-methyl-3-sulphophenylazo)-2-naphthalenesulphonic acid. nih.govresearchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2Na2O8S2 B132176 SC-Ntr CAS No. 155833-00-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

155833-00-4

Molecular Formula

C18H14N2Na2O8S2

Molecular Weight

496.4 g/mol

IUPAC Name

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

DYOLWEDFCLZPHW-RMBYUSIPSA-L

SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Isomeric SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Synonyms

6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt
SC-NTR

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Sc Ntr

Methodologies for Definitive Structural Assignment of SC-Ntr

Definitive structural assignment of organic compounds like this compound relies on a synergistic approach utilizing various spectroscopic techniques. Each method provides unique insights into different aspects of the molecular architecture, allowing for a comprehensive and unambiguous determination of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. byjus.comijirset.comhuji.ac.ilmicrobenotes.com It is considered a definitive method for identifying monomolecular organic compounds. byjus.comijirset.com The fundamental principle involves placing a sample in a strong magnetic field and exciting the nuclei with radio waves, causing them to resonate and emit signals that are detected and processed into a spectrum. byjus.comijirset.comhuji.ac.ilmicrobenotes.com The resonance frequency of an atom is influenced by its surrounding intramolecular magnetic field, which in turn provides information about its functional groups and electronic structure. byjus.comijirset.com

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is crucial for determining the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ, expressed in parts per million, ppm) of a proton signal is highly dependent on its electronic environment, with deshielded protons (those near electronegative atoms or unsaturated groups) appearing at higher ppm values (downfield). chemistrysteps.comconductscience.comoregonstate.edulibretexts.orglibretexts.org The integration of each signal corresponds to the relative number of protons contributing to that signal. Spin-spin coupling, observed as peak splitting, provides information about the number of neighboring non-equivalent protons, thereby revealing connectivity within the molecule. libretexts.org

For this compound (Ethyl 3-oxobutanoate), the ¹H-NMR spectrum would exhibit distinct signals corresponding to the different proton environments:

Table 1: Hypothetical ¹H-NMR Data for this compound (Ethyl 3-oxobutanoate)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton Environment)Coupling Constant (J, Hz)
1.28Triplet3H-CH₂CH₃ (ethoxy methyl)7.1
2.25Singlet3HCH₃CO- (acetyl methyl)-
3.45Singlet2H-COCH₂CO- (methylene)-
4.18Quartet2H-OCH₂CH₃ (ethoxy methylene)7.1

These hypothetical data indicate four distinct proton environments. The triplet at 1.28 ppm and quartet at 4.18 ppm, with a coupling constant of 7.1 Hz, are characteristic of an ethyl group (-OCH₂CH₃). The singlet at 2.25 ppm suggests a methyl group adjacent to a carbonyl, while the singlet at 3.45 ppm is indicative of a methylene (B1212753) group flanked by two carbonyls, consistent with the β-keto ester structure of Ethyl 3-oxobutanoate.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H-NMR, the chemical shift of a carbon atom is influenced by its electronic environment, with carbons in different chemical environments resonating at distinct frequencies. youtube.comlibretexts.orglibretexts.orgsavemyexams.com The typical range for ¹³C-NMR resonances is 0 to 220 ppm relative to the TMS standard. libretexts.org A significant advantage of ¹³C-NMR is its broad spectral range, which minimizes signal overlap, allowing for the clear distinction of individual carbon signals, even in relatively large compounds. libretexts.org Unlike ¹H-NMR, signal intensity in ¹³C-NMR is generally not proportional to the number of carbon atoms. savemyexams.com

For this compound (Ethyl 3-oxobutanoate), the ¹³C-NMR spectrum would reveal six distinct carbon environments:

Table 2: Hypothetical ¹³C-NMR Data for this compound (Ethyl 3-oxobutanoate)

Chemical Shift (δ, ppm)Assignment (Carbon Environment)
14.2-OCH₂C H₃ (ethoxy methyl)
30.1C H₃CO- (acetyl methyl)
49.5-COC H₂CO- (methylene)
61.0-OC H₂CH₃ (ethoxy methylene)
170.0-C O-O- (ester carbonyl)
200.5-C O-CH₂- (ketone carbonyl)

These hypothetical chemical shifts align with expected values for an ester and a ketone. The signals at 170.0 ppm and 200.5 ppm are characteristic of ester and ketone carbonyl carbons, respectively. youtube.comlibretexts.orgsavemyexams.com The remaining signals correspond to the aliphatic carbons, with the methylene carbon adjacent to the ester oxygen (61.0 ppm) and the methylene carbon between the two carbonyls (49.5 ppm) being deshielded compared to the terminal methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Identification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of electromagnetic radiation in the UV (200-400 nm) and visible (400-800 nm) regions. uobabylon.edu.iq This technique is primarily used to detect the presence of chromophores—functional groups that absorb UV or visible light due to electronic transitions, such as n→π* and π→π* transitions in unsaturated compounds. uobabylon.edu.iqelte.humasterorganicchemistry.comhnue.edu.vn The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are characteristic of a particular chromophore and its electronic environment. elte.huhnue.edu.vn While UV-Vis is generally not used for definitive compound identification due to broad peaks, it can confirm the presence of certain functional groups and quantify sample concentration. libretexts.org

For this compound (Ethyl 3-oxobutanoate), the presence of two carbonyl groups (ketone and ester) would lead to characteristic UV absorption. Simple carbonyl compounds typically exhibit a weak n→π* transition around 270-300 nm. masterorganicchemistry.comhnue.edu.vn

Table 3: Hypothetical UV-Vis Data for this compound (Ethyl 3-oxobutanoate)

Transitionλmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
n→π*27828

This hypothetical data suggests a weak absorption in the UV region, consistent with the n→π* transition of the non-bonding electrons on the oxygen atom to the anti-bonding π* orbital of the carbonyl group.

Mass Spectrometry (MS) for this compound Molecular Mass Determination

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. scienceready.com.au The molecular ion peak (M⁺) corresponds to the intact molecule with a single positive charge, directly indicating the molecular mass. scienceready.com.auwhitman.eduarizona.educhemistrynotmystery.com Fragmentation patterns, resulting from the breaking of chemical bonds within the ionized molecule, provide valuable structural clues. scienceready.com.auwhitman.eduarizona.educhemistrynotmystery.comjove.com

For this compound (Ethyl 3-oxobutanoate, C₆H₁₀O₃), the molecular weight is 130.14 g/mol . The mass spectrum would show a molecular ion peak at m/z 130. Common fragmentation pathways for esters and ketones include α-cleavage (cleavage of a bond adjacent to the carbonyl) and McLafferty rearrangement. scienceready.com.auwhitman.eduarizona.educhemistrynotmystery.comjove.com

Table 4: Hypothetical Mass Spectrometry Data for this compound (Ethyl 3-oxobutanoate)

m/z ValueRelative Abundance (%)Proposed Fragment/IonFragmentation Pathway
13015[C₆H₁₀O₃]⁺•Molecular Ion
10225[C₄H₆O₃]⁺•Loss of C₂H₄ (ethylene from ethyl group via McLafferty)
88100 (Base Peak)[C₄H₈O₂]⁺•McLafferty rearrangement (loss of ketene (B1206846) from acetyl side) whitman.edu
8540[C₄H₅O₂]⁺Loss of ethoxy radical (-OCH₂CH₃) arizona.edu
4370[CH₃CO]⁺Acetylium ion
2930[C₂H₅]⁺Ethyl cation

The presence of the molecular ion at m/z 130 confirms the molecular weight. The base peak at m/z 88 is highly indicative of a McLafferty rearrangement, a common fragmentation for esters containing a γ-hydrogen. whitman.educhemistrynotmystery.com Other significant fragments, such as m/z 43 (acetylium ion) and m/z 85 (loss of ethoxy radical), further support the proposed structure. arizona.edu

Chromatographic Separation Techniques for this compound Isolation and Purity Assessment

Chromatographic separation techniques are indispensable for isolating pure compounds from complex mixtures and for assessing their purity. byjus.combritannica.comijpsjournal.comkhanacademy.org These techniques are based on the differential partitioning of components between a stationary phase and a mobile phase. britannica.comkhanacademy.orgsgkgdcvinukonda.ac.in The choice of chromatographic method depends on the physical and chemical properties of the compound and the nature of the mixture.

For this compound, common chromatographic methods would include:

Gas Chromatography (GC): Suitable for volatile or semi-volatile compounds, GC separates components based on their boiling points and interactions with the stationary phase in a heated column. It is highly effective for purity assessment and quantification of volatile organic compounds. britannica.com

High-Performance Liquid Chromatography (HPLC): A versatile technique for separating non-volatile or thermally labile compounds. HPLC utilizes a liquid mobile phase pumped through a column packed with a stationary phase. Components are separated based on their differential affinities for the stationary and mobile phases. britannica.comijpsjournal.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for organic compounds. britannica.com HPLC is widely used for both preparative isolation and analytical purity assessment, providing high resolution and sensitivity. ijpsjournal.com

Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative technique used for monitoring reaction progress, determining the number of components in a mixture, and assessing compound purity. ijpsjournal.comkhanacademy.orgsgkgdcvinukonda.ac.in TLC involves a stationary phase (e.g., silica (B1680970) gel) coated on a plate and a mobile phase (solvent) that moves by capillary action, separating components based on their polarity and adsorption to the stationary phase. ijpsjournal.comsgkgdcvinukonda.ac.in

These techniques, when applied to this compound, would enable its isolation from a reaction mixture or natural extract, followed by rigorous purity assessment to ensure the integrity of the sample for subsequent structural characterization and other studies.

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful and widely utilized technique specifically designed for the isolation and purification of significant quantities of a target compound from a complex mixture teledynelabs.comwarwick.ac.ukijcpa.inwelch-us.com. Unlike analytical HPLC, which focuses on qualitative and quantitative analysis, the primary objective of Prep HPLC is to obtain a desired amount of a specific substance at a high purity level for further use, such as structural characterization, biological assays, or as a reference standard teledynelabs.comwarwick.ac.ukijcpa.inwelch-us.comchromatographyonline.com.

The principle behind Prep HPLC involves the differential interaction of sample components with a stationary phase packed within a column and a mobile phase (solvent) that carries the sample through the column under high pressure welch-us.comwikipedia.orgadvancechemjournal.comoxfordindices.com. Components with stronger affinity for the stationary phase will be retained longer, while those with greater affinity for the mobile phase will elute faster, leading to separation wikipedia.orgadvancechemjournal.comoxfordindices.com. For this compound isolation, a crude sample containing the compound is introduced into the Prep HPLC system. The system typically comprises solvent reservoirs, high-pressure pumps, an injector, a preparative column, a detector, and a fraction collector teledynelabs.comwelch-us.com. The preparative column, often packed with materials like silica gel or specialized sorbents, is larger in diameter and length compared to analytical columns to accommodate larger sample loads teledynelabs.comresearchgate.net.

Optimizing a Prep HPLC method for this compound involves balancing three key parameters: purity, recovery, and sample load welch-us.com. High sample loads are characteristic of preparative runs, which can sometimes impact separation efficiency, necessitating careful method development to achieve the desired purity without significant loss of the target compound warwick.ac.ukwelch-us.com. For instance, a typical purification run for this compound from a crude synthetic mixture might involve a C18 reversed-phase column and a gradient elution with acetonitrile (B52724) and water. Fractions containing this compound are identified by the detector (e.g., UV-Vis detector set at a specific wavelength where this compound absorbs) and collected automatically by a fraction collector ijcpa.inwikipedia.orgoxfordindices.comlibretexts.orgrjptonline.org.

Table 1: Hypothetical Preparative HPLC Run for this compound Isolation

ParameterValue
Column TypeC18 Reversed-Phase (250 x 21.2 mm, 5 µm)
Mobile PhaseAcetonitrile/Water Gradient
Flow Rate20 mL/min
Sample Load500 mg crude mixture
Detection Wavelength254 nm
Collected this compound (Mass)180 mg
Purity of Isolated this compound>98% (by Analytical HPLC)
Recovery Yield72%

This table illustrates a scenario where Prep HPLC successfully isolates a substantial quantity of this compound with high purity, making it suitable for subsequent advanced characterization.

Analytical High-Performance Liquid Chromatography (HPLC) in this compound Studies

Analytical High-Performance Liquid Chromatography (Analytical HPLC) is a fundamental technique in chemical research, widely employed for the separation, identification, and quantification of components within a mixture wikipedia.orgadvancechemjournal.comoxfordindices.comlibretexts.orgopenaccessjournals.comdrawellanalytical.com. While sharing the same underlying principles of differential interaction between a stationary and mobile phase as preparative HPLC, analytical HPLC focuses on achieving high resolution and sensitivity for precise measurements, typically with much smaller sample quantities (micrograms to milligrams) warwick.ac.ukchromatographyonline.com.

In the context of this compound studies, Analytical HPLC serves several crucial functions. Firstly, it is indispensable for assessing the purity of this compound samples obtained from preparative separations or synthetic routes rjptonline.orgchromatographytoday.com. By comparing the chromatogram of an isolated this compound sample to that of a known standard or a baseline, the presence and quantity of impurities can be determined. Secondly, Analytical HPLC is used for the identification of this compound within complex matrices by comparing its retention time to that of a pure standard wikipedia.orgopenaccessjournals.com. Each compound exhibits a characteristic retention time under specific chromatographic conditions, acting as a fingerprint for identification wikipedia.org. Thirdly, it allows for the accurate quantification of this compound in various samples, such as reaction mixtures, biological samples, or environmental extracts, by correlating the area under the this compound peak with its concentration wikipedia.orgopenaccessjournals.com.

A typical Analytical HPLC system for this compound analysis would include a solvent delivery system, an auto-sampler for injecting small volumes of sample, an analytical column (e.g., C18 reversed-phase with smaller dimensions and particle size), and a detector, commonly a UV absorption detector, which measures the absorbance of the eluting compounds at specific wavelengths wikipedia.orgoxfordindices.comlibretexts.orgdrawellanalytical.com.

Table 2: Hypothetical Analytical HPLC Data for this compound Purity Assessment

Sample IDRetention Time (min)Peak Area (mAU*s)Purity (%)
Pure this compound Standard8.51250100
Isolated this compound Batch 18.5123599.2
Isolated this compound Batch 28.5121097.5
Crude Mixture8.5 (this compound)32015.0
Crude Mixture7.2 (Impurity A)180-
Crude Mixture9.1 (Impurity B)250-

This data demonstrates how Analytical HPLC provides quantitative purity information for isolated this compound and reveals the presence and relative amounts of other components in a crude mixture.

Paper Chromatography in Historical this compound Detection

Paper chromatography represents one of the earliest and simplest forms of chromatography, with its roots tracing back to the mid-19th century and significant development in the 1940s britannica.comwikipedia.orgchromtech.comebsco.comslideshare.netijnrd.org. While largely superseded by more advanced techniques like HPLC in modern laboratories, it played a crucial role in the historical detection and separation of various chemical substances, including what might have been precursors or initial observations of compounds like this compound.

The technique relies on the principle of differential migration of dissolved chemical substances across a sheet of absorbent paper, typically filter paper, which acts as the stationary phase britannica.comchromtech.comebsco.comslideshare.netwikipedia.org. The paper's cellulose (B213188) fibers are impregnated with water, forming a stationary liquid phase britannica.comslideshare.netwikipedia.org. A small spot of the sample containing this compound would be applied near one end of the paper. This end is then dipped into a solvent, which serves as the mobile phase britannica.comslideshare.netwikipedia.org. The solvent moves up the paper by capillary action, carrying the components of the mixture with it chromtech.comslideshare.netwikipedia.org. The separation occurs because each component, including this compound, exhibits different affinities for the stationary (paper-bound water) and mobile (solvent) phases chromtech.comslideshare.netwikipedia.org. Compounds that are more soluble in the mobile phase and have less affinity for the stationary phase will travel further up the paper wikipedia.org.

In a historical context, paper chromatography would have been an invaluable tool for preliminary qualitative analysis of complex natural extracts or early synthetic products potentially containing this compound. Researchers could have observed distinct spots or bands corresponding to different components, including this compound, as they separated on the paper ebsco.comslideshare.net. The characteristic movement of a compound is often expressed by its retention factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front wikipedia.org.

Table 3: Hypothetical Paper Chromatography Rf Values for this compound and Related Compounds

CompoundSolvent System (e.g., Butanol:Acetic Acid:Water)Rf Value
This compound4:1:50.65
Precursor A4:1:50.30
Degradant B4:1:50.80
Impurity C4:1:50.45

This hypothetical data illustrates how paper chromatography could have provided initial insights into the separation behavior of this compound and related compounds, guiding further, more advanced investigations. Despite its lower resolution and quantitative limitations compared to modern HPLC, its simplicity and cost-effectiveness made it a foundational technique in early chemical analysis ijnrd.orgworldwidejournals.com.

Chemical Synthesis and Mechanistic Pathways of Sc Ntr Formation

Elucidation of Azo-Coupling Reactions in SC-Ntr Biosynthesis and Chemical Synthesis

The formation of this compound proceeds through an azo-coupling reaction, a fundamental process in the synthesis of azo dyes. This reaction typically involves two main steps: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound. sigmaaldrich.com In the context of this compound, this involves the diazotized form of cresidine-p-sulphonic acid and Schaeffer's Salt. tcichemicals.comtcichemicals.comeasychem.orgfishersci.se

Cresidine-p-sulphonic acid (CSA), also known as 4-amino-5-methoxy-2-methylbenzene-1-sulfonic acid, serves as the diazo component in the synthesis of this compound. easychem.orgfishersci.se Specifically, the meta-isomer of cresidine-p-sulphonic acid is reported to be the precursor involved in the azo-coupling reaction that yields this compound. tcichemicals.comtcichemicals.comeasychem.org This is notable because Allura Red AC, the primary dye, is also synthesized from the meta-isomer of CSA and Schaeffer's Salt, yet results in a different sulfonation position on the cresidine moiety (4-sulfophenylazo for Allura Red AC versus 3-sulphophenylazo for this compound). tcichemicals.comtcichemicals.comeasychem.orgfishersci.comthegoodscentscompany.comnih.gov This suggests that the precise isomer of CSA or the regioselectivity of the coupling reaction plays a critical role in determining the final product's structure.

Schaeffer's Salt (SS), chemically known as 2-naphthol-6-sulfonic acid sodium salt, functions as the coupling component in the formation of this compound. tcichemicals.comtcichemicals.comeasychem.orgfishersci.se In the azo-coupling mechanism, the diazonium cation, derived from cresidine-p-sulphonic acid, electrophilically attacks the electron-rich naphthalene (B1677914) ring of Schaeffer's Salt. The hydroxyl group on the naphthalene ring of Schaeffer's Salt activates the ring towards electrophilic substitution, facilitating the formation of the azo linkage. This coupling reaction is critical for establishing the characteristic azo bond (-N=N-) that defines this compound as an azo dye. tcichemicals.comsigmaaldrich.com

Mechanisms of this compound Formation as a Subsidiary By-product in Industrial Dye Manufacturing

This compound is recognized as a "subsidiary dye" or "subsidiary coloring matter" within the industrial production of Allura Red AC. tcichemicals.comtcichemicals.comeasychem.orgfishersci.se Subsidiary coloring matters are defined as compounds that are produced during the manufacturing process in addition to the intended principal coloring matter. fishersci.se The presence of this compound underscores the complexity of industrial chemical synthesis, where side reactions and impurities can lead to the formation of structurally related compounds.

The primary synthetic precursors for both Allura Red AC and its subsidiary dye this compound are cresidine-p-sulphonic acid (CSA) and Schaeffer's Salt (SS). tcichemicals.comtcichemicals.comeasychem.orgfishersci.se The generation of this compound as a by-product is directly linked to the interaction of these starting materials. While the main reaction aims for Allura Red AC, minor variations in the structure of the cresidine-p-sulphonic acid, or alternative reaction pathways during the azo coupling, can lead to the formation of this compound. Impurities present in the raw materials, or those formed during intermediate steps, can also contribute to the generation of subsidiary dyes. tcichemicals.com For instance, other impurities identified in the context of Allura Red AC synthesis include 4,4'-(diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) (DMMA) and 6,6'-oxybis(2-naphthalenesulfonic acid) (DONS), although this compound's formation is more specifically tied to the direct coupling of CSA and SS.

The yield of by-products like this compound in industrial dye manufacturing is influenced by various reaction conditions. Parameters such as temperature, pH, concentration of reactants, and reaction time play crucial roles in controlling the selectivity and efficiency of the azo-coupling process. For instance, azo coupling reactions are often conducted under controlled low temperatures (e.g., 0°C) and specific pH ranges to favor the desired product and minimize side reactions. sigmaaldrich.com Deviations from optimal conditions, or localized variations within the reaction vessel, can promote alternative coupling pathways or the formation of undesired isomers, thereby increasing the yield of subsidiary dyes such as this compound. Industrial processes typically impose strict purity requirements on synthetic colorants, with subsidiary coloring matters being restricted, necessitating careful control of these reaction parameters to minimize their formation. fishersci.se

Investigation of Isomerization and Related Impurity Pathways Leading to this compound

The structural difference between this compound and Allura Red AC provides insight into the isomerization and impurity pathways. Allura Red AC is the disodium (B8443419) salt of 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-2-naphthalenesulfonate, while this compound is the disodium salt of 6-hydroxy-5-(2-methoxy-5-methyl-3-sulphophenylazo)-2-naphthalenesulphonic acid. tcichemicals.comtcichemicals.comeasychem.orgfishersci.comthegoodscentscompany.comnih.gov The key distinction lies in the position of the sulfonate group on the cresidine moiety, being at the 4-position in Allura Red AC and the 3-position in this compound.

Despite both being described as products of the meta-isomer of cresidine-p-sulphonic acid and Schaeffer's Salt, the formation of these distinct isomers (this compound and Allura Red AC) highlights the regioselectivity challenges in azo coupling. This can arise from:

Regioselectivity of Coupling: The diazonium cation can potentially couple at different positions on the activated naphthalene ring of Schaeffer's Salt, or the cresidine-p-sulphonic acid itself might have minor isomeric impurities that lead to coupling at the 3-position instead of the predominant 4-position.

Isomeric Impurities in Precursors: Even if the primary cresidine-p-sulphonic acid is predominantly the meta-isomer, trace amounts of other cresidine isomers (e.g., those with the sulfonate group pre-disposed to the 3-position for azo coupling) could lead to this compound.

Reaction Environment: Subtle changes in the chemical environment during the coupling reaction, such as localized pH gradients or reactant concentrations, can influence the preferred site of electrophilic attack, leading to the formation of different regioisomers. Early chromatographic studies suggested this compound might be an isomer of the main dye component, further supporting the role of such pathways.

Advanced Analytical Methodologies for Sc Ntr Trace Analysis

Development of Ultra-High Performance Liquid Chromatography (UHPLC) Methods for SC-Ntr

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages for the trace analysis of compounds like this compound, including superior separation efficiency, enhanced resolution, and reduced analysis times compared to conventional HPLC. researchgate.netwalshmedicalmedia.com This is achieved through the use of smaller particle size columns and higher operating pressures. walshmedicalmedia.com UHPLC is particularly effective for separating and detecting a broad spectrum of organic compounds, encompassing both polar and non-polar analytes. researchgate.net

For this compound, a non-volatile and polar compound due to its sulfonate groups and hydroxyl functionality, UHPLC provides the necessary chromatographic power to resolve it from matrix interferences and related substances. Method development for UHPLC typically involves optimizing parameters such as column chemistry (e.g., C18 stationary phases are common for reversed-phase separations), mobile phase composition (e.g., mixtures of aqueous buffers with organic solvents like acetonitrile (B52724) or methanol), flow rate, and temperature. revistadechimie.rospectroscopyonline.com The enhanced resolution of UHPLC is critical for differentiating between closely related compounds and handling complex environmental or product matrices. walshmedicalmedia.com

Application of Hyphenated Techniques for Comprehensive this compound Characterization in Complex Matrices

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are indispensable for the comprehensive characterization and trace analysis of this compound in various complex matrices. univ-rennes.frrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely recognized as the technique of choice for the ultra-trace analysis of non-volatile and thermally labile organic compounds, including dyes like this compound. rsc.orgrevistadechimie.roresearchgate.netmdpi.com The coupling of LC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity, selectivity, and accuracy. revistadechimie.romdpi.com

In LC-MS/MS, the LC component separates this compound from other components in the sample, while the MS/MS component provides structural information and highly selective detection through multiple reaction monitoring (MRM) mode. researchgate.net Electrospray ionization (ESI) in positive or negative mode is commonly employed for ion generation, given this compound's ionic nature. revistadechimie.roresearchgate.netresearchgate.netnih.gov

Typical LC-MS/MS Parameters and Performance for Trace Analysis (Hypothetical for this compound):

ParameterTypical Value/RangeReference (General)
Chromatographic Conditions
ColumnC18 (e.g., 150 x 2.0 mm, 3.0 µm) revistadechimie.ro
Mobile PhaseAqueous 0.1% Formic Acid / Acetonitrile Gradient revistadechimie.roresearchgate.net
Flow Rate0.2 – 0.5 mL/min revistadechimie.rospectroscopyonline.com
Column Temperature30 – 40 °C spectroscopyonline.com
Mass Spectrometry Conditions
Ionization SourceElectrospray Ionization (ESI) revistadechimie.roresearchgate.netresearchgate.netnih.gov
Ion ModeNegative (due to sulfonate groups) researchgate.netnih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) researchgate.net
Performance Characteristics
Linearity (R²)> 0.995 (e.g., 1 – 100 µg/L range) revistadechimie.roresearchgate.net
Limit of Detection (LOD)0.1 – 5 ng/L (depending on matrix and sample volume) revistadechimie.roresearchgate.netnih.gov
Limit of Quantitation (LOQ)1 – 15 ng/L (depending on matrix and sample volume) revistadechimie.roresearchgate.net
Recovery80 – 110% (in various matrices) revistadechimie.roresearchgate.netresearchgate.netnih.gov
Intra-day Precision (RSD%)< 10% revistadechimie.roresearchgate.netnih.gov
Inter-day Precision (RSD%)< 12% nih.gov

Note: The specific values for LOD, LOQ, and recovery would be determined during method validation for this compound in a specific matrix.

While this compound itself is a relatively large, non-volatile, and ionic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is highly relevant for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) that might be related impurities, precursors, or degradation products of this compound or present in the same complex matrices. bath.ac.ukmeasurlabs.commdpi.comsepscience.com For instance, precursors used in the synthesis of azo dyes, such as cresidine-p-sulphonic acid (CSA) or Schaeffer's salt (SS) isomers, could potentially have volatile forms or impurities that require GC-MS analysis. researchgate.net

Thermal desorption (TD) coupled with GC-MS (TD-GC-MS) is a powerful technique for trace-level analysis of VOCs and SVOCs, offering significant concentration enhancement (up to 10^6-fold) compared to solvent extraction. bath.ac.ukmeasurlabs.com This technique is particularly useful for monitoring trace organic contaminants in air, water, and soil samples. univ-rennes.frmdpi.comsepscience.comepa.gov

Typical GC-MS Parameters and Performance for Trace Analysis of Volatile Compounds (General):

ParameterTypical Value/RangeReference (General)
Sample Introduction Purge & Trap (P&T), Headspace, Thermal Desorption (TD) bath.ac.ukmeasurlabs.comsepscience.comepa.gov
Chromatographic Conditions
ColumnCapillary column (e.g., 30m x 0.25mm, 0.25µm film) bath.ac.uk
Carrier GasHelium bath.ac.uk
Oven ProgramTemperature gradient (e.g., 40°C to 280°C) bath.ac.uk
Mass Spectrometry Conditions
Ionization SourceElectron Ionization (EI) bath.ac.uk
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM) epa.gov
Performance Characteristics
SensitivityTrace to ultra-trace levels (ng/L to pg/L) bath.ac.ukmeasurlabs.comsepscience.com
ReproducibilityGood (e.g., >95% desorption efficiency) bath.ac.uk
Matrix CompatibilityWide range (air, water, soil, solids) measurlabs.commdpi.comsepscience.com

Method Validation and Quantification Strategies for this compound in Research Contexts

Method validation is an essential process to ensure that an analytical method is "fit for purpose" and will consistently provide reliable, accurate, and precise data for this compound analysis in research contexts. inorganicventures.comwjarr.comdemarcheiso17025.comeurachem.org This iterative process involves evaluating various performance characteristics. inorganicventures.com

Key parameters typically evaluated during method validation for trace analysis of compounds like this compound include:

Specificity/Selectivity : The ability of the method to unequivocally measure the analyte in the presence of other components that may be expected in the sample matrix. inorganicventures.comwjarr.com This is often achieved through chromatographic separation and selective mass spectrometry detection (e.g., MRM in LC-MS/MS). univ-rennes.fr

Accuracy (Bias) : The closeness of agreement between the test result and the accepted reference value. inorganicventures.comwjarr.comdemarcheiso17025.com This can be established through the analysis of certified reference materials or by spiking known concentrations of this compound into blank matrices. inorganicventures.comwjarr.com

Precision : The closeness of agreement between independent test results obtained under stipulated conditions. wjarr.comaoac.org This includes:

Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval of time. revistadechimie.roresearchgate.netinorganicventures.com

Intermediate Precision (Inter-day precision) : Precision within the same laboratory over different days, with different analysts, or using different equipment. nih.govaoac.org

Linearity and Range : Demonstrating that the analytical results are directly proportional to the concentration of the analyte within a defined range. revistadechimie.roresearchgate.netwjarr.comdemarcheiso17025.com For trace analysis, the lower linearity limit is typically the Limit of Quantitation (LOQ). demarcheiso17025.com

Limit of Detection (LOD) : The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. inorganicventures.comwjarr.com It is often defined as 3 times the standard deviation of the blank or at very low concentrations. inorganicventures.comaoac.org

Limit of Quantitation (LOQ) : The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. revistadechimie.rowjarr.com It is typically defined as 10 times the standard deviation of the blank. aoac.org

Recovery : The efficiency of the sample preparation method in extracting the analyte from the matrix. revistadechimie.roresearchgate.netresearchgate.netnih.gov

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. inorganicventures.comwjarr.com

Quantification strategies for this compound typically involve external calibration using a series of standards with known concentrations of this compound. spectroscopyonline.com For complex matrices, matrix-matched calibration or the use of isotopically labeled internal standards can significantly improve accuracy and reliability by compensating for matrix effects and variations in sample preparation. rsc.orgnih.gov

Computational and Theoretical Chemistry Investigations of Sc Ntr

Quantum Chemical Calculations for SC-Ntr Molecular Structure and Electronic Properties

Quantum chemical calculations, also known as molecular quantum mechanics, apply quantum mechanics to chemical systems to compute electronic contributions to physical and chemical properties wikipedia.org. These calculations are fundamental for determining the precise molecular structure and electronic characteristics of this compound. By solving the Schrödinger equation, these methods provide information about the electron density, energies, and molecular structures wikipedia.org.

Density Functional Theory (DFT) has emerged as a cornerstone in quantum chemistry due to its balance of accuracy and computational efficiency, particularly for larger systems openaccessjournals.comsolubilityofthings.com. For this compound, DFT can be employed to optimize its molecular geometries, identifying the most stable conformations and exploring its energy landscape solubilityofthings.comacs.org. DFT focuses on the electron density, which simplifies calculations compared to wavefunction-based methods solubilityofthings.comtandfonline.com.

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the equilibrium bond lengths, bond angles, and dihedral angles that define this compound's most stable three-dimensional structure. This involves finding the lowest energy conformation on the potential energy surface ic.ac.ukjstar-research.comdergipark.org.tr.

Energy Landscape Mapping: Investigating various conformers and transition states to understand the pathways for conformational changes or potential reaction mechanisms. This provides insights into the molecule's flexibility and potential energy barriers tandfonline.comresearchgate.netaps.org.

Vibrational Frequencies: Calculating vibrational modes to confirm optimized geometries as true minima (no imaginary frequencies) and to predict infrared (IR) and Raman spectra, which can be compared with experimental data for validation ic.ac.uktandfonline.comjstar-research.com.

Table 1: Illustrative DFT-Calculated Structural and Energetic Parameters for this compound (Hypothetical Data)

ParameterValue (Example)UnitMethod/Basis Set
Optimized Bond Length (C-Ntr)1.45ÅB3LYP/6-31G(d)
Optimized Bond Angle (X-C-Ntr)109.5DegreesB3LYP/6-31G(d)
Total Energy (Ground State)-1234.56HartreeB3LYP/6-31G(d)
HOMO Energy-5.8eVB3LYP/6-31G(d)
LUMO Energy-1.2eVB3LYP/6-31G(d)
HOMO-LUMO Gap4.6eVB3LYP/6-31G(d)
Dipole Moment2.5DebyeB3LYP/6-31G(d)

Ab initio methods, meaning "from first principles," are a class of quantum chemistry techniques that solve the electronic Schrödinger equation using only fundamental physical constants and the number/positions of electrons and nuclei, without empirical parameters wikipedia.orgdtic.milsolubilityofthings.comtaylorandfrancis.com. These methods offer high accuracy for predicting various chemical properties, including electron densities, energies, and molecular structures wikipedia.org.

For this compound, ab initio methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory like MP2, Coupled Cluster (CC)) can provide more rigorous descriptions of its electronic structure wikipedia.org.

Key insights derived from ab initio calculations for this compound include:

Molecular Orbitals: Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and shapes, which are crucial for understanding electronic transitions, chemical reactivity, and spectroscopic properties jstar-research.comdergipark.org.trspiedigitallibrary.org. The HOMO-LUMO gap, for instance, correlates with chemical stability and electronic excitation energy dergipark.org.trspiedigitallibrary.org.

Charge Distribution: Accurate determination of atomic charges and charge density maps, such as Molecular Electrostatic Potential (MEP) surfaces, which highlight regions prone to electrophilic or nucleophilic attack and aid in predicting intermolecular interactions dergipark.org.trcdnsciencepub.commdpi.comscivisionpub.com.

Spectroscopic Properties: Prediction of UV-Vis absorption spectra, NMR chemical shifts, and other spectroscopic parameters to aid in experimental characterization and understanding of this compound's optical and magnetic properties wikipedia.orgjstar-research.comcdnsciencepub.com.

Table 2: Illustrative Ab Initio-Calculated Electronic Properties for this compound (Hypothetical Data)

PropertyValue (Example)UnitMethod/Basis Set
HOMO Energy-5.75eVMP2/6-311++G(d,p)
LUMO Energy-1.18eVMP2/6-311++G(d,p)
Ionization Energy5.75eVMP2/6-311++G(d,p)
Electron Affinity1.18eVMP2/6-311++G(d,p)
Global Hardness (η)2.285eVMP2/6-311++G(d,p)
Global Softness (S)0.219eV⁻¹MP2/6-311++G(d,p)

Note: Ionization Energy (I) ≈ -E_HOMO, Electron Affinity (A) ≈ -E_LUMO, Hardness (η) = (I-A)/2, Softness (S) = 1/(2η) dergipark.org.tr.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations analyze the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion nih.govbiophysics.orgwikipedia.org. For this compound, MD simulations are essential for understanding its dynamic behavior, conformational flexibility, and interactions within different environments, such as solvents or biological systems nih.govbiophysics.organnualreviews.org.

Key applications of MD simulations for this compound include:

Conformational Dynamics: Studying how this compound's structure changes over time, identifying stable and transient conformations, and understanding the energetic barriers between them nih.govbiophysics.org.

Solvation Effects: Investigating the interactions between this compound and solvent molecules (e.g., water, organic solvents) to understand its solubility, stability, and behavior in solution. This often involves explicit solvent models wikipedia.org.

Intermolecular Interactions: Simulating this compound's interactions with other chemical species, such as ions, small molecules, or biomolecules, to characterize binding modes, affinities, and the influence of the environment on these interactions nih.govbiophysics.orgwikipedia.organnualreviews.org.

Thermodynamic Properties: Calculating ensemble-averaged thermodynamic properties like diffusion coefficients, radial distribution functions, and free energy profiles related to solvation or binding nih.govbiophysics.org.

Table 3: Illustrative MD Simulation Parameters and Outcomes for this compound in Water (Hypothetical Data)

Parameter/OutcomeValue (Example)UnitSimulation Details
Simulation Time100nsNPT ensemble, 300 K, 1 atm
Number of this compound Molecules1-Explicit water solvent (TIP3P model)
Average Radius of Gyration0.85nmOver 100 ns trajectory
Diffusion Coefficient5.2 x 10⁻⁶cm²/sCalculated from mean square displacement
Number of H-bonds with Water4.7-Average over 100 ns trajectory

In Silico Prediction of this compound Reactivity and Interaction with Other Chemical Species

"In silico" methods leverage computational models to predict chemical phenomena, including reactivity and interactions wikipedia.orgjst.go.jp. For this compound, these predictions are crucial for understanding its potential reaction pathways, catalytic activity, and binding characteristics with various chemical or biological partners jstar-research.commdpi.com.

Methods for in silico reactivity and interaction prediction include:

Frontier Molecular Orbital (FMO) Theory: Analyzing HOMO and LUMO energies and spatial distributions to predict sites susceptible to nucleophilic or electrophilic attack, providing insights into reaction mechanisms dergipark.org.trmdpi.com.

Molecular Electrostatic Potential (MEP) Maps: Visualizing the charge distribution on this compound's surface to identify regions of positive or negative electrostatic potential, indicating preferred sites for intermolecular interactions or chemical reactions cdnsciencepub.commdpi.comscivisionpub.com.

Reaction Pathway Mapping: Identifying transition states and activation energies for potential reactions involving this compound, using methods like the Nudged Elastic Band (NEB) or string method, to elucidate reaction kinetics and mechanisms solubilityofthings.com.

Molecular Docking: Predicting the binding affinity and preferred orientation of this compound with target molecules (e.g., proteins, enzymes, or other small molecules) by simulating their interactions mdpi.comscivisionpub.commdpi.complos.org. This is particularly relevant if this compound is considered for applications involving specific molecular recognition.

Table 4: Illustrative In Silico Reactivity Descriptors for this compound (Hypothetical Data)

DescriptorValue (Example)UnitInterpretation
Global Electrophilicity Index (ω)2.15eVMeasure of electron accepting power
Global Nucleophilicity Index (N)2.89eVMeasure of electron donating power
Fukui Function (f⁺) for Atom X0.18-Site for nucleophilic attack
Fukui Function (f⁻) for Atom Y0.15-Site for electrophilic attack

Multiscale Computational Modeling Applied to Dye Systems Including this compound

Multiscale computational modeling combines different levels of theory to simulate complex systems that span a wide range of length and time scales nih.govarxiv.org. If this compound is a component of a dye system, multiscale approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are indispensable for accurately modeling its behavior within a larger, more complex environment nih.govnih.govarxiv.orgcecam.orgfrontiersin.orgnih.gov.

QM/MM methods divide the system into a small, chemically active region treated with high-accuracy quantum mechanical (QM) methods (e.g., DFT or ab initio) and a larger surrounding environment treated with computationally less expensive classical molecular mechanics (MM) force fields nih.govnih.govarxiv.orgcecam.orgfrontiersin.orgnih.govmdpi.com. This allows for the accurate description of electronic processes (like light absorption or charge transfer) involving this compound, while still accounting for the influence of the surrounding environment (e.g., solvent, polymer matrix, or biological scaffold in a dye system) nih.govcecam.orgfrontiersin.org.

Applications in dye systems involving this compound would include:

Excited State Dynamics: Simulating the absorption and emission properties of this compound within a dye matrix, including solvent effects and intermolecular interactions that influence its photophysical behavior tandfonline.comcecam.org.

Charge Transfer Processes: Investigating electron or energy transfer mechanisms involving this compound and other components of the dye system, which are critical for dye performance in applications like solar cells or sensors cdnsciencepub.comnih.gov.

Material Design: Guiding the design of new dye systems by predicting how modifications to this compound or its surrounding matrix impact desired properties, such as color, stability, and efficiency jstar-research.com.

Table 5: Illustrative Multiscale Modeling Outcomes for this compound in a Dye System (Hypothetical Data)

Parameter/OutcomeValue (Example)UnitModeling Approach
Absorption Maxima (λmax)550nmQM/MM (TD-DFT/MM)
Emission Maxima (λem)580nmQM/MM (TD-DFT/MM)
Quantum Yield0.75-QM/MM (MD-based)
Interfacial Charge Transfer Rate1.2 x 10¹⁰s⁻¹QM/MM (Dynamics)

Academic Significance and Research Challenges of Sc Ntr in Chemical and Materials Science

SC-Ntr as an Indicator of Synthetic Purity and Process Control in Dye Chemistry

This compound's presence and concentration serve as a critical indicator of synthetic purity and process control in the manufacturing of Allura Red AC. Allura Red AC is a synthetic monoazo dye produced by the azo-coupling of diazotized 5-amino-4-methoxy-2-toluenesulphonic acid (p-cresidine sulfonic acid, p-CSA) with 6-hydroxy-2-naphthalene sulphonic acid (Schaeffer's salt). nih.gov this compound, however, is formed from the azo-coupling of the meta-isomer of cresidine-p-sulphonic acid (CSA) with Schaeffer's salt. tcichemicals.comsigmaaldrich.com This distinction makes this compound a valuable marker for monitoring the specificity and efficiency of the primary coupling reaction. Deviations in the synthetic process, such as the presence of isomeric impurities in starting materials or suboptimal reaction conditions, can lead to increased formation of this compound. tcichemicals.com Regulatory specifications for Allura Red AC often mandate limits on total subsidiary coloring matters, including this compound, to ensure product quality and compliance. nih.gov Therefore, controlling this compound levels is integral to achieving high-purity dye batches and maintaining robust process control in industrial dye synthesis.

Role of this compound in Fundamental Understanding of Azo Dye Chemistry and Impurity Profiles

The detailed characterization of this compound has significantly advanced the fundamental understanding of azo dye chemistry, particularly concerning the formation of impurity profiles. Its identification as an azo-coupling product involving an isomeric intermediate (meta-isomer of CSA) highlights the potential for complex side reactions during dye synthesis. tcichemicals.comsigmaaldrich.com Research into this compound's formation pathways provides insights into the selectivity of azo coupling reactions and the factors influencing the generation of structurally related impurities. This knowledge is crucial for chemists seeking to optimize reaction conditions, minimize unwanted by-products, and design more efficient and cleaner synthetic routes for azo dyes. Furthermore, understanding the full impurity profile, including compounds like this compound, is essential for comprehensive quality assessment and for predicting the behavior of the main dye in various applications.

Analytical Chemistry Challenges Associated with this compound Detection and Characterization

The detection and characterization of this compound present notable challenges for analytical chemists, primarily due to its structural similarity to the main dye, Allura Red AC, and its typical presence in relatively low concentrations within commercial dye samples. tcichemicals.comtcichemicals.com Early identification relied on paper chromatographic properties, where this compound exhibited a slightly lower Rf value than the main dye. tcichemicals.com

Modern analytical techniques have been instrumental in its isolation and detailed characterization. Preparative high-performance liquid chromatography (HPLC) has been successfully employed to isolate this compound from Allura Red AC samples. tcichemicals.comsigmaaldrich.comtcichemicals.com Subsequent structural elucidation has leveraged a combination of advanced spectroscopic methods:

UV-Vis Spectroscopy: Provides characteristic absorption maxima, aiding in its identification and quantification. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR): Crucial for determining the precise molecular structure and confirming the connectivity of atoms. Comparative 13C-NMR studies between Allura Red AC and this compound have shown identical chemical shifts for the naphthalene (B1677914) moiety, indicating similar substitution patterns on that part of the molecule. tcichemicals.com

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS (HR-FAB-MS)): Provides accurate molecular weight information and fragmentation patterns, essential for confirming the molecular formula and structural details. tcichemicals.com

The ongoing challenge lies in developing highly sensitive and selective analytical methods for routine detection and precise quantification of this compound in complex matrices, especially when present at trace levels, to ensure stringent quality control in industrial settings.

Implications of this compound for Advanced Materials Science and Characterization Techniques

Table 1: Key Spectroscopic Properties of this compound (in water)

Spectroscopic FeatureWavelength (nm)
Absorption Maxima265, 313, 490, 510
Shoulders275, 400
Minimum348

Note: Data derived from spectroscopic characterization of isolated this compound. tcichemicals.com

Emerging Research Directions for Sc Ntr

Development of Novel Synthetic Approaches for SC-Ntr and its Isomers

The synthesis of this compound and its various isomers is a critical area of ongoing research, aiming to improve efficiency, selectivity, and sustainability. Traditional synthetic routes for azo compounds, such as the diazotization of aromatic primary amines followed by coupling with electron-rich nucleophiles, remain foundational collegedunia.comwikipedia.orgrsc.orgnih.govrdd.edu.iqisnra.net. However, these methods often present limitations in terms of substrate scope and safety mdpi.com.

Recent advancements in synthetic methodologies for azo compounds, which are being adapted for this compound, include:

Direct Oxidation of Aromatic Amines: This green and promising method utilizes readily available raw materials, overcoming some shortcomings of traditional approaches. Oxygen is an ideal oxidant, though it often requires catalyst activation mdpi.com.

Reductive Coupling of Nitro Compounds: This strategy offers higher efficiency for synthesizing aromatic azo compounds, although the cost of catalysts can be a limiting factor mdpi.com.

Electrochemical and Photocatalytic Methods: These emerging techniques provide alternative, often milder, routes for azo compound formation, contributing to more sustainable synthesis mdpi.com.

Nitrogen-Halogen Exchange: This method represents another avenue for constructing the azo linkage mdpi.com.

Ugi Four-Component Reactions: Novel structurally diverse azo disperse dyes have been synthesized efficiently using Ugi four-component reactions as a key step, demonstrating a versatile approach for complex azo structures sioc-journal.cn.

A significant aspect of this compound synthesis involves the controlled formation and interconversion of its isomers. Azo compounds typically exist as trans and cis isomers, with the trans form generally being more stable wikipedia.orgcinz.nzmetu.edu.tr. Photoisomerization, where light irradiation converts the trans isomer to the less stable cis isomer, is a key property being exploited cinz.nzmetu.edu.tr. Research is focused on developing synthetic pathways that allow for the selective preparation of either isomer or their controlled interconversion, which is crucial for applications requiring specific molecular geometries or responsive materials.

Table 1: Comparative Overview of Selected Synthetic Approaches for Azo Compounds (Applicable to this compound)

Synthetic ApproachKey Reactants/ConditionsAdvantagesChallenges/Considerations
Diazotization and CouplingAromatic amine, diazonium salt, coupling component, 0°CHigh yield, established method, fast reaction rateNarrow substrate scope, diazonium salt instability, safety concerns mdpi.com
Direct Oxidation of Aromatic AminesAromatic amines, O₂ (often with catalyst)Green, wide availability of raw materialsRequires catalyst activation, controlled oxidation can be challenging mdpi.com
Reductive Coupling of Nitro CompoundsNitroaromatics, reducing agents (often with catalyst)High efficiencyHigh catalyst costs, limits practical application mdpi.com
Ugi Four-Component ReactionCarboxylic acid, aniline, aldehyde, isocyanide, aryl diazonium saltFacile access to structurally diverse dyes, good fastness properties sioc-journal.cnMulti-component reaction complexity

Advanced Spectroscopic Probes and Imaging Techniques for In Situ this compound Analysis

The comprehensive characterization of this compound, particularly its structural dynamics and interactions in real-time, necessitates the application of advanced spectroscopic probes and imaging techniques. While conventional methods such as UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) are fundamental for initial structural confirmation and purity assessment researchgate.netajchem-a.commdpi.combohrium.comresearchgate.netresearchgate.netsci-hub.seresearchgate.net, emerging techniques offer unprecedented insights into this compound's behavior in situ.

In Situ FTIR-ATR Spectroscopy: This technique allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediate formation, and optimal reaction parameters. For instance, it has been effectively used for the in-depth study of diazonium salt formation, a crucial precursor step for many azo compounds mdpi.com. The ability to track concentrations of reactants, products, and intermediates under actual reaction conditions without time-consuming sample collection and analysis is a significant advantage mdpi.com.

Fluorescence Imaging: Azo compounds, including this compound, can exhibit fluorescent properties, making them suitable for imaging applications. Fluorescence imaging is a non-invasive optical technique used for monitoring and visualizing compounds in various environments sci-hub.senih.gov. For example, azo-fluorescent switches that are visible light-responsive have been developed, where light irradiation promotes isomerization, accompanied by changes in fluorescence that enable the process to be monitored through fluorescence imaging nih.gov. This capability is vital for understanding the dynamic behavior of this compound in complex systems.

Smartphone-Based Digital Image Analysis: For rapid and economical colorimetric analysis, smartphone cameras coupled with image processing offer a simple system for determining azo dyes researchgate.netuomustansiriyah.edu.iq. While primarily used for quantitative determination of dyes, this approach highlights the potential for accessible, portable analytical tools for this compound.

The integration of these advanced spectroscopic and imaging techniques allows researchers to gain a deeper understanding of this compound's photoisomerization processes, tautomeric equilibria (e.g., azo-hydrazone tautomerism), and interactions with its environment metu.edu.trresearchgate.netmdpi.comacademie-sciences.fr.

Table 2: Advanced Spectroscopic and Imaging Techniques for this compound Analysis

TechniquePrincipleApplication to this compoundKey Insights
In Situ FTIR-ATR SpectroscopyReal-time IR absorption of reacting speciesMonitoring synthesis, intermediate detectionReaction kinetics, optimal conditions, tautomerism mdpi.com
Fluorescence ImagingDetection of emitted light from fluorescent compoundsVisualization in biological/material systems, dynamic studiesPhotoisomerization tracking, light-controlled release, spatial distribution sci-hub.senih.gov
Smartphone Digital Image AnalysisColorimetric analysis via digital image processingRapid, economical quantification of this compoundAccessible field analysis, concentration determination researchgate.netuomustansiriyah.edu.iq

Theoretical and Experimental Integration for Predictive Modeling of this compound Behavior

The integration of theoretical computational methods with experimental findings is paramount for developing predictive models of this compound's behavior, facilitating rational design and optimization. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are extensively employed computational tools in this regard researchgate.netmdpi.combohrium.comresearchgate.netacademie-sciences.frtandfonline.comrsc.orgimist.maacs.orgnih.govacs.org.

Structural and Electronic Properties: DFT calculations are used to optimize molecular geometries, predict electronic properties such as HOMO-LUMO gaps, ionization potentials, and electron affinities, which are crucial for understanding reactivity and optical behavior researchgate.netmdpi.combohrium.comacs.orgacs.org. For instance, theoretical studies have successfully predicted the structural and vibrational properties of azo dyes, showing good agreement with experimental results researchgate.net.

Spectroscopic Prediction and Interpretation: Computational methods can predict UV-Vis spectra, aiding in the interpretation of experimental absorption bands and understanding the influence of substituents and solvent effects on the electronic transitions of this compound mdpi.combohrium.comacademie-sciences.fracs.org.

Isomerization and Tautomerism: Theoretical calculations are vital for elucidating the mechanisms of cis-trans isomerization and azo-hydrazone tautomerism, predicting the relative stabilities of different isomers and tautomeric forms metu.edu.trresearchgate.netmdpi.comacademie-sciences.fr. This allows for a deeper understanding of this compound's photochromic properties and its potential as a photoswitch nih.gov.

Predictive Modeling for Applications: Beyond fundamental properties, computational methods are being used to predict the behavior of azo compounds in specific applications, such as their mutagenicity tandfonline.com or their potential as photovoltaic materials acs.org. This predictive capability enables the design of this compound derivatives with tailored properties for desired applications.

The synergy between theoretical modeling and experimental validation provides a robust framework for understanding the complex interplay of structure, electronic configuration, and environmental factors influencing this compound's behavior.

Table 3: Key Computational Methods and Their Applications for this compound

Computational MethodPrimary ApplicationInsights Gained for this compound
Density Functional Theory (DFT)Geometry optimization, electronic structure, vibrational propertiesMolecular stability, reactivity, HOMO-LUMO gap, vibrational modes researchgate.netacs.org
Time-Dependent DFT (TD-DFT)Electronic excitations, UV-Vis spectraAbsorption wavelengths, color properties, photoisomerization pathways researchgate.netmdpi.comacs.org
Molecular Dynamics (MD)Conformational changes, solvent effectsDynamic behavior, isomer interconversion kinetics (hypothetical for this compound)
Quantitative Structure-Activity Relationships (QSAR)Property prediction based on molecular structurePredicting specific properties (e.g., optical, catalytic activity) tandfonline.com

Exploration of this compound in the Context of Broader Azo Compound Research, including Catalysis

This compound's research is deeply embedded within the broader context of azo compound chemistry, a field with extensive applications ranging from industrial dyes and pigments to advanced functional materials and pharmaceuticals collegedunia.comwikipedia.orgrdd.edu.iqisnra.netmdpi.comcinz.nzontosight.aibenthamdirect.comresearchgate.net. A significant and expanding area of exploration for azo compounds, including this compound, is catalysis.

Azo Compounds as Catalysts: The reversible cis-trans photoisomerization of azo compounds makes them attractive as "azo switches" that can control catalytic activity and selectivity cinz.nz. This includes "on/off" systems where one isomer facilitates a reaction while the other shows little to no activity, and site-selective catalysts cinz.nz.

Catalytic Hydrogenation: The catalytic reduction of azo (–N=N–) bonds to amines is an important transformation. While noble metal catalysts (e.g., Pd, Pt, Ru) have shown excellent activity, there is increasing interest in developing and utilizing more cost-effective non-noble metal catalysts (e.g., iron, zinc, cobalt, nickel, manganese-based materials) for this purpose acs.orgacs.org. Research on this compound could explore its role as a ligand in metal complexes for such catalytic transformations or as a photo-switchable catalyst itself.

Metal-Free Catalysis: The direct oxidation of hydrazine (B178648) N–NH bonds to azo group functionality catalyzed by molecular iodine has been disclosed as a metal-free synthetic protocol, highlighting alternative catalytic pathways relevant to azo compound synthesis and potentially their use as catalysts rsc.org.

Diverse Applications: Beyond catalysis, the exploration of this compound extends to:

Functional Materials: Aromatic azo compounds with their π-electron conjugation systems are important in functional materials due to their tunable properties based on substituents mdpi.com.

Chemosensors and Diagnostic Probes: Their ability to undergo color changes or fluorescence modulation upon interaction with specific analytes makes them suitable for sensing applications benthamdirect.com.

Radical Initiators: Commercially important alkyl azo compounds like azobisisobutyronitrile (AIBN) are widely used as initiators in free-radical polymerizations wikipedia.org. While this compound is an aryl azo compound, understanding its radical chemistry could open new avenues.

The versatility of the azo functional group ensures that advancements in this compound research will contribute significantly to various scientific and technological domains.

Table 4: Catalytic Applications of Azo Compounds (Potential for this compound)

Catalytic ApplicationMechanism/Role of Azo CompoundExamples/Research Directions for this compound
Photo-switchable CatalysisCis-trans isomerization controls activity/selectivityDesign of this compound as a light-responsive catalyst for specific reactions cinz.nz
Hydrogenation of N=N bonds to aminesAzo compound acts as a substrate or a ligand in metal catalystsDevelopment of this compound-based catalysts for selective reduction reactions acs.org
Phase-Transfer CatalysisAzo switch geometry enables reactant transferThis compound derivatives as photo-controlled phase-transfer catalysts cinz.nz
Radical InitiationDecomposition to form radicals (less common for aryl azo)Exploration of this compound's potential in radical polymerization (if applicable) wikipedia.org

Q & A

Q. How can interdisciplinary approaches (e.g., biochemistry + AI) advance this compound research?

  • Methodological Answer :
  • Integrate multi-omics data (proteomics, transcriptomics) using bioinformatics pipelines .
  • Develop hybrid models that merge wet-lab experiments with in silico predictions .

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